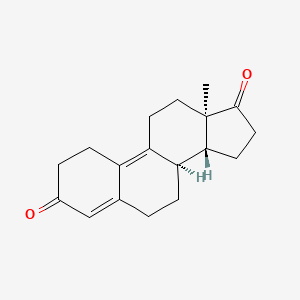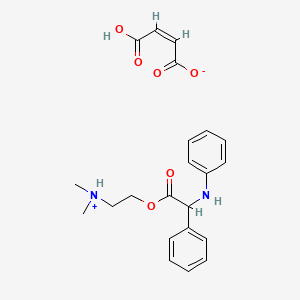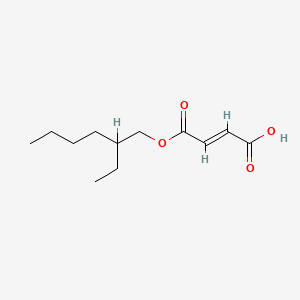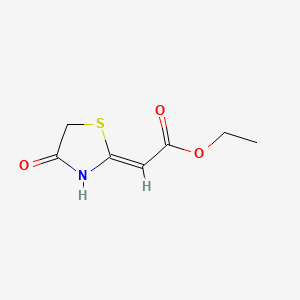
Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester
説明
“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .Physical And Chemical Properties Analysis
This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .科学的研究の応用
Biological Applications of Thiazolidine Derivatives
Field
Biological and Medicinal Chemistry
Summary
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Methods of Application
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Results
The diversity in the biological response makes thiazolidine a highly prized moiety. Based on literature studies, the systematic approaches for the synthesis of thiazolidine and its derivatives have helped scientists to probe and stimulate the study of these scaffolds .
Thiazolidin-4-one in Cancer Therapeutics
Field
Summary
Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity. Thiazolidin-4-one derivatives have shown significant anticancer activities .
Methods of Application
Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. The authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .
Results
The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
Thiazolidine Derivatives in HIV Treatment
Field
Summary
Thiazolidine derivatives have been found to have anti-HIV properties . They are used in the design of probes for antiviral research .
Methods of Application
The synthesis of thiazolidine derivatives for this application involves various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity .
Results
These derivatives have shown promise in the development of next-generation drug candidates for HIV treatment .
Thiazolidin-4-one in Multiple Sclerosis Treatment
Field
Summary
A thiazolidin-4-one derivative, the drug ponesimod, is used for the treatment of multiple sclerosis . It was approved for medical use in the US and EU in 2021 .
Methods of Application
Ponesimod is a sphingosine-1-phosphate receptor modulator . It works by sequestering lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .
Results
Ponesimod has shown effectiveness in reducing the frequency of clinical relapses and the development of brain lesions .
特性
IUPAC Name |
ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQCVQEZVPRQ-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



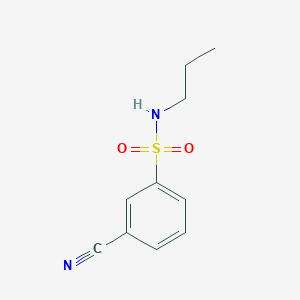


![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
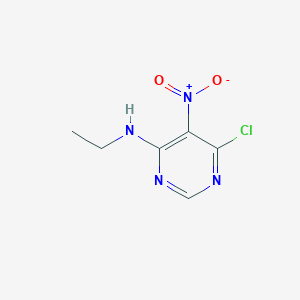
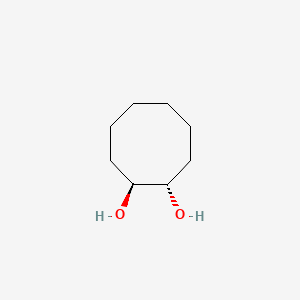
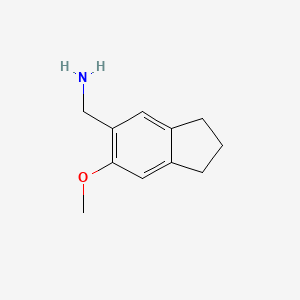
![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)
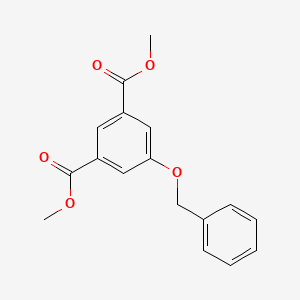
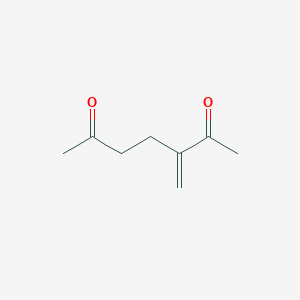
![4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone](/img/structure/B1623964.png)
